molecular formula C27H34N4O7S B2679607 4-[(4-methylpiperidin-1-yl)sulfonyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533871-70-4

4-[(4-methylpiperidin-1-yl)sulfonyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2679607
CAS No.: 533871-70-4
M. Wt: 558.65
InChI Key: OLQCOVCIMNWSMW-UHFFFAOYSA-N
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Description

4-[(4-methylpiperidin-1-yl)sulfonyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core linked to a 1,3,4-oxadiazole ring, which is further substituted with a triethoxyphenyl group and a methylpiperidinylsulfonyl moiety. The unique structure of this compound makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-[(4-methylpiperidin-1-yl)sulfonyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions.

    Introduction of the triethoxyphenyl group: This step involves the substitution of the oxadiazole ring with a triethoxyphenyl group using a suitable electrophile.

    Attachment of the benzamide core: The benzamide moiety can be introduced through an amide coupling reaction between the oxadiazole derivative and a benzoyl chloride or an equivalent reagent.

    Incorporation of the methylpiperidinylsulfonyl group: This final step involves the sulfonylation of the benzamide derivative with a methylpiperidinylsulfonyl chloride under basic conditions.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

4-[(4-methylpiperidin-1-yl)sulfonyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a thiol or sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl or benzamide positions, using reagents such as alkyl halides or acyl chlorides.

    Hydrolysis: Acidic or basic hydrolysis can cleave the amide or ester bonds in the compound, leading to the formation of corresponding carboxylic acids and amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those containing oxadiazole and benzamide functionalities.

    Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions, enzyme activity, or receptor binding.

    Medicine: The compound could be investigated for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 4-[(4-methylpiperidin-1-yl)sulfonyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide would depend on its specific target and application. In a biological context, the compound may interact with specific proteins or enzymes, modulating their activity through binding to active sites or allosteric sites. The presence of the oxadiazole ring and sulfonyl group may facilitate interactions with nucleophilic or electrophilic residues in the target protein, leading to changes in its conformation and function.

Comparison with Similar Compounds

4-[(4-methylpiperidin-1-yl)sulfonyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can be compared with other compounds containing similar functional groups, such as:

The unique combination of functional groups in this compound sets it apart from these similar compounds, potentially offering a broader range of applications and interactions.

Properties

IUPAC Name

4-(4-methylpiperidin-1-yl)sulfonyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N4O7S/c1-5-35-22-16-20(17-23(36-6-2)24(22)37-7-3)26-29-30-27(38-26)28-25(32)19-8-10-21(11-9-19)39(33,34)31-14-12-18(4)13-15-31/h8-11,16-18H,5-7,12-15H2,1-4H3,(H,28,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQCOVCIMNWSMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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